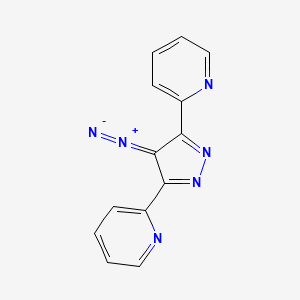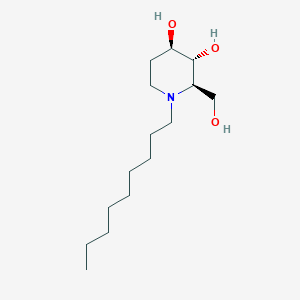![molecular formula C14H14O4 B14182560 5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one CAS No. 925916-65-0](/img/structure/B14182560.png)
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C14H14O4 It is a derivative of dioxolane and is characterized by the presence of an acetylphenyl group and a dioxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one typically involves the condensation of 4-acetylbenzaldehyde with 4,4-dimethyl-1,3-dioxolan-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with different functional groups replacing the acetyl group.
Scientific Research Applications
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the synthesis of polymers and advanced materials with specific mechanical and thermal properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one: A structurally similar compound with a methylene group instead of an acetylphenyl group.
4,4-Dimethyl-5-phenyl-1,3-dioxolan-2-one: Another similar compound with a phenyl group instead of an acetylphenyl group.
Uniqueness
5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one is unique due to the presence of the acetylphenyl group, which imparts specific chemical and biological properties. This structural feature allows the compound to interact with a different set of molecular targets compared to its analogs, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
925916-65-0 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-[(4-acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C14H14O4/c1-9(15)11-6-4-10(5-7-11)8-12-14(2,3)18-13(16)17-12/h4-8H,1-3H3 |
InChI Key |
BKERICQFGFDCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=C2C(OC(=O)O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



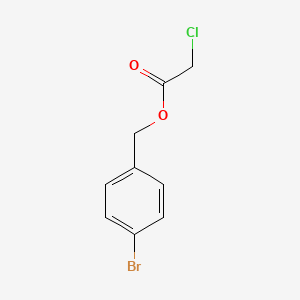

![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)

![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
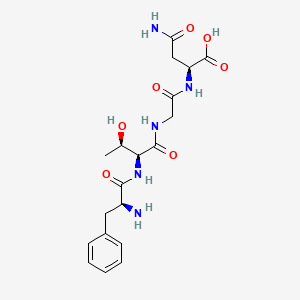
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
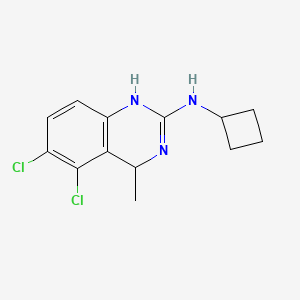
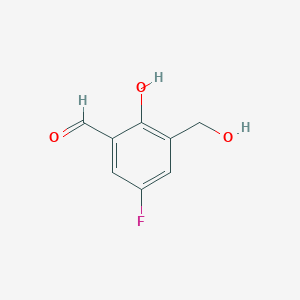
![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
